(Z)-(ethyl N-cyano-2-methoxyethanecarboximidate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) is an organic compound characterized by its unique structural configuration. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure includes an ethyl group, a cyano group, and a methoxyethanecarboximidate moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) typically involves the reaction of ethyl cyanoacetate with methoxyethanamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is usually heated to a temperature of around 60-80°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of (Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted methoxyethanecarboximidates.
Scientific Research Applications
(Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The pathways involved may include inhibition of key metabolic enzymes, leading to altered cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (Z)-(ethyl N-cyano-2-methoxyethanecarboxylate)
- (Z)-(ethyl N-cyano-2-ethoxyethanecarboximidate)
- (Z)-(methyl N-cyano-2-methoxyethanecarboximidate)
Uniqueness
(Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and efficacy in various applications.
Properties
Molecular Formula |
C6H10N2O2 |
---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
ethyl N-cyano-2-methoxyethanimidate |
InChI |
InChI=1S/C6H10N2O2/c1-3-10-6(4-9-2)8-5-7/h3-4H2,1-2H3 |
InChI Key |
XTDUAIGXINLHTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NC#N)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.